2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid

Description

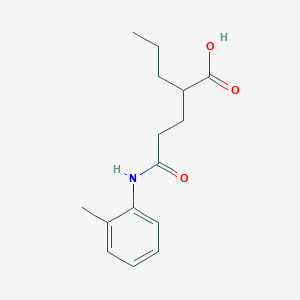

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylanilino)-5-oxo-2-propylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-3-6-12(15(18)19)9-10-14(17)16-13-8-5-4-7-11(13)2/h4-5,7-8,12H,3,6,9-10H2,1-2H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMASGCOZSWPNRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC(=O)NC1=CC=CC=C1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid typically involves the reaction of o-toluidine with ethyl chloroformate to form an intermediate, which is then reacted with pentanoic acid. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamoyl group. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

The compound 2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid is a complex organic molecule with various potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Chemical Properties and Structure

This compound can be characterized by its unique molecular structure, which includes a pentanoic acid backbone with a carbamoyl group and an o-tolyl substituent. The chemical formula is C₁₁H₁₅N₁O₂, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Understanding its structure is crucial for elucidating its reactivity and potential applications.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit significant pharmacological activities. The compound's structure suggests potential interactions with biological targets, including enzymes and receptors involved in various diseases.

Case Study: Cardiovascular Applications

A study highlighted the use of related compounds in treating cardiovascular conditions. These compounds were found to modulate angiotensin receptors, which play a critical role in blood pressure regulation. This suggests that this compound could be investigated for similar therapeutic effects .

Drug Development

The compound's unique properties make it a candidate for drug formulation. Its ability to interact with biological systems can be harnessed to develop new therapeutic agents.

Case Study: Novel Drug Formulations

In drug development studies, derivatives of pentanoic acids have been explored for their efficacy in targeting specific pathways in cancer therapy. The structural modifications present in this compound may enhance bioavailability and specificity compared to existing medications .

Biochemical Research

The compound can serve as a biochemical tool for studying enzyme activity or metabolic pathways. Its synthetic analogs have been used to probe biological mechanisms due to their structural similarities to naturally occurring metabolites.

Case Study: Enzyme Inhibition Studies

Research has indicated that certain pentanoic acid derivatives can act as enzyme inhibitors, providing insights into metabolic regulation. Investigating this compound could yield valuable data on its inhibitory effects on specific enzymes involved in metabolic disorders .

Data Table: Comparison of Related Compounds

Mechanism of Action

The mechanism of action of 2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural similarities with several pentanoic acid derivatives documented in the evidence:

Key Observations :

- Aromatic Substitutions: Compounds like JWH-018 pentanoic acid and 4-bromophenyl derivatives exhibit enhanced lipophilicity and receptor affinity due to aryl groups, similar to the o-tolyl group in the target compound .

- Carbamoyl vs. Ester Groups: Carbamoyl-containing derivatives (e.g., ) show higher hydrogen-bonding capacity (3–5 acceptors/donors) compared to esters (e.g., 4-oxo-butyl ester in ), impacting solubility and membrane permeability .

Physicochemical and ADME Properties

From , pentanoic acid derivatives from Sargassum wightii adhere to Lipinski’s Rule of Five, with molecular weights (MW) <500 and hydrogen bond acceptors ≤10. For example:

- n-Hexadecanoic acid: MW 256.4, 2 hydrogen bond acceptors.

- Pentanoic acid, 4-oxo-, butyl ester: MW 186.2, 3 hydrogen bond acceptors .

Inference for Target Compound :

- Estimated MW: ~307 g/mol (based on C₁₅H₂₁NO₃).

- Hydrogen bond donors/acceptors: Likely 2–3 donors (carbamoyl NH) and 4–5 acceptors (carboxylic acid, carbamoyl carbonyl), aligning with drug-like properties .

Pharmacological Activities

- Anti-inflammatory: Pentanoic acid derivatives in exhibit anti-inflammatory and antioxidant activities, possibly mediated by carboxylate groups interacting with cellular targets .

- Metabolic Pathways: JWH-018 pentanoic acid is a metabolite of synthetic cannabinoids, highlighting the role of pentanoic acid chains in xenobiotic clearance .

Biological Activity

2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid, a carboxylic acid derivative, has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by its unique structure, which includes a tolylcarbamoyl group and an ethyl chain linked to a pentanoic acid moiety. Understanding its biological activity is crucial for exploring its applications in various fields, including medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the reaction of o-toluidine with ethyl chloroformate, followed by reaction with pentanoic acid. The reaction conditions often include a base such as triethylamine to facilitate the formation of the carbamoyl group under inert atmosphere conditions to prevent oxidation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamoyl group can form hydrogen bonds and engage in various interactions with enzymes and receptors, modulating their activity. This modulation can lead to diverse biological effects, including anti-inflammatory and analgesic properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Analgesic Properties : Its ability to modulate pain pathways has been explored, showing promise as an analgesic agent.

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties against various bacterial strains.

Case Studies

- Anti-inflammatory Activity : A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

- Analgesic Efficacy : In another study, the compound was tested for its analgesic effects using the hot plate test. Results showed that it significantly increased the pain threshold in treated animals compared to untreated controls.

- Antimicrobial Testing : In vitro assays revealed that this compound exhibited inhibitory effects against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Data Summary

| Biological Activity | Effect Observed | Study Reference |

|---|---|---|

| Anti-inflammatory | Reduction in edema | Animal model study |

| Analgesic | Increased pain threshold | Hot plate test |

| Antimicrobial | Inhibition of Gram-positive bacteria | In vitro assays |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.